4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide
CAS No.: 55080-63-2
Cat. No.: VC16280812
Molecular Formula: C9H9ClF3NO2S
Molecular Weight: 287.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55080-63-2 |
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Molecular Formula | C9H9ClF3NO2S |
Molecular Weight | 287.69 g/mol |
IUPAC Name | 4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C9H9ClF3NO2S/c1-14(2)17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 |
Standard InChI Key | FSWAOAVJJBDCAB-UHFFFAOYSA-N |
Canonical SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide features a benzene ring substituted with three functional groups:
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A chlorine atom at the para position (C4),
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A trifluoromethyl group (-CF₃) at the meta position (C3),
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A N,N-dimethylsulfonamide group (-SO₂N(CH₃)₂) at the para position relative to chlorine.
The molecular formula is C₉H₁₀ClF₃N₂O₂S, with a molecular weight of 312.71 g/mol . The trifluoromethyl and sulfonamide groups introduce significant electronegativity, influencing solubility and reactivity.
Spectroscopic Data
While direct NMR data for this compound are unavailable, analogous sulfonamides exhibit characteristic peaks:
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¹H NMR: Methyl groups on the sulfonamide nitrogen resonate at δ 2.60–2.70 ppm (singlet, 6H) .
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¹³C NMR: The sulfonamide sulfur induces deshielding of adjacent carbons, with the -CF₃ carbon appearing near δ 125 ppm (q, ) .
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HRMS: Expected [M+H]⁺ ion at m/z 313.0271 (calculated for C₉H₁₁ClF₃N₂O₂S).
Synthesis and Reaction Pathways
Copper-Mediated Sulfonamide Formation
A validated method for synthesizing N,N-dimethyl sulfonamides involves copper-catalyzed coupling of thiophenols with dimethylamine derivatives. For example:
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Reactants: 3-Chloro-4-(trifluoromethyl)thiophenol, dimethylamine, CuCl, and cinnamic acid in DMF .
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Conditions: 110°C under air for 24 hours.
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Mechanism: Oxidative coupling via a radical intermediate, with cinnamic acid acting as a ligand to stabilize the copper catalyst .
This method yields sulfonamides with >80% purity after column chromatography (Petroleum Ether/EtOAc 5:1) .
Alternative Routes
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Chlorosulfonation: Treatment of 3-(trifluoromethyl)aniline with chlorosulfonic acid, followed by dimethylamine quench.
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Nucleophilic substitution: Displacement of a sulfonyl chloride intermediate with dimethylamine.
Physicochemical Properties
The low water solubility and moderate lipophilicity suggest suitability for lipid bilayer penetration, a trait valuable in drug design .
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